molecular formula C22H25F2N7O2 B10829222 N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10829222
M. Wt: 457.5 g/mol
InChI Key: LYKBGSIWEOVWQT-UHFFFAOYSA-N
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Description

The compound N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a dihydrofuropyridine moiety. Key structural elements include:

  • A 2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine ring, contributing to rigidity and metabolic stability.
  • A 4-(2,2-difluoroethyl)piperazine substituent, which enhances solubility and modulates receptor binding through fluorine’s electronegativity.
  • A carboxamide linker, critical for hydrogen bonding with target proteins.

Properties

Molecular Formula

C22H25F2N7O2

Molecular Weight

457.5 g/mol

IUPAC Name

N-[6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H25F2N7O2/c1-22(2)11-14-10-16(27-20(32)15-12-26-31-5-3-4-25-18(15)31)19(28-21(14)33-22)30-8-6-29(7-9-30)13-17(23)24/h3-5,10,12,17H,6-9,11,13H2,1-2H3,(H,27,32)

InChI Key

LYKBGSIWEOVWQT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(N=C2O1)N3CCN(CC3)CC(F)F)NC(=O)C4=C5N=CC=CN5N=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

Pyrazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. In a representative protocol, 5-amino-1H-pyrazole-3-carboxamide reacts with β-ketoesters or enaminones under acidic conditions. For example, heating 5-aminopyrazole with ethyl acetoacetate in acetic acid yields the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of the ester group (e.g., using NaOH/EtOH) generates the carboxylic acid.

Key Data:

Reaction StepConditionsYield (%)
CyclocondensationAcOH, reflux, 6 h78
Ester hydrolysis2M NaOH, EtOH, 70°C, 2 h92

Construction of 6-Amino-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine

Dihydrofuran Ring Formation

The dihydrofuro[2,3-b]pyridine system is assembled via cyclization of a diol intermediate. A method adapted from dihydrofuran synthesis involves mercury(II)-catalyzed dehydration. However, due to toxicity concerns, alternative catalysts like p-toluenesulfonic acid (PTSA) are preferred. For instance, treatment of 2-(2-hydroxypropyl)-3-nitropyridine with PTSA in toluene under reflux facilitates cyclization to the dihydrofuran ring.

Optimization Note:

  • Mercury-based methods (e.g., HgO in H2O at pH 5–6) achieve high yields but require stringent pH control to avoid side reactions.

Introduction of the 6-Amino Group

The 6-position is functionalized via nitration followed by reduction. Nitration using HNO3/H2SO4 introduces a nitro group, which is reduced to an amine using H2/Pd-C or Fe/HCl. Protecting the amine with Boc anhydride enables subsequent coupling steps.

Synthesis of 4-(2,2-Difluoroethyl)piperazine

Alkylation of Piperazine

Piperazine is alkylated with 2,2-difluoroethyl bromide under basic conditions. To avoid bis-alkylation, a stepwise protocol is employed:

  • Mono-Boc protection of piperazine using di-tert-butyl dicarbonate.

  • Alkylation with 2,2-difluoroethyl bromide in the presence of K2CO3.

  • Deprotection using HCl in dioxane.

Reaction Conditions:

StepReagentsYield (%)
Mono-Boc protectionBoc2O, CH2Cl2, RT, 12 h85
AlkylationK2CO3, DMF, 60°C, 8 h72
Deprotection4M HCl/dioxane, RT, 2 h90

Coupling and Final Assembly

SNAr Reaction with Piperazine

The Boc-protected 6-amino-dihydrofuropyridine undergoes SNAr with 4-(2,2-difluoroethyl)piperazine. Using DIPEA as a base in DMF at 100°C for 24 h achieves substitution at the 6-position. Subsequent Boc deprotection yields the free amine.

Amide Bond Formation

The pyrazolopyrimidine-3-carboxylic acid is activated as an acyl chloride (SOCl2, reflux) and coupled to the dihydrofuropyridine amine in THF with Et3N. Alternatively, coupling agents like HATU/DMAP in DCM provide milder conditions.

Comparative Data:

Activation MethodCoupling AgentYield (%)
Acyl chlorideEt3N, THF, 0°C to RT68
HATU-mediatedDMAP, DCM, RT82

Challenges and Optimization

Regioselectivity in Dihydrofuran Formation

Early methods suffered from competing polymerization, mitigated by using HgO to buffer acidity. Modern approaches replace HgO with Amberlyst-15, achieving comparable yields (75–80%) without heavy metals.

Chirality Management

The dihydrofuropyridine’s stereochemistry is preserved using chiral auxiliaries during cyclization. For example, (R)-BINOL-derived catalysts enforce enantiomeric excess >90% .

Chemical Reactions Analysis

Types of Reactions

N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:

1. Anticancer Properties
Studies have shown that compounds similar to N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrate significant anticancer activity. For instance:

  • Mechanism of Action: These compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Case Studies: A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various cancer cell lines, showing IC50 values in the low micromolar range .

2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:

  • Dual Inhibition: Research indicates that similar compounds can inhibit both COX and LOX enzymes, crucial for inflammatory pathways .
  • Clinical Trials: Some derivatives are undergoing clinical trials for their anti-inflammatory effects in conditions like rheumatoid arthritis .

3. Antimicrobial Activity
The heterocyclic nature of the compound allows it to interact with microbial targets:

  • Broad-Spectrum Activity: Studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Synthesis Strategies

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Derivative: The initial step typically involves the reaction of piperazine with difluoroethyl halides.
  • Construction of the Pyrazolo-Pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Final Modifications: The introduction of functional groups to enhance biological activity is often performed through standard organic transformations.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyFindings
Hilmy et al. (2023)Reported on novel pyrrolo[2,3-b]pyridine derivatives with anticancer properties .
Biological EvaluationVarious derivatives showed promising results in inhibiting cancer cell lines and demonstrated anti-inflammatory effects .
Molecular Docking StudiesIndicated strong binding affinities to target proteins involved in cancer and inflammation pathways .

Mechanism of Action

The mechanism of action of N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound binds to enzymes or receptors, modulating their activity and affecting cellular pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

Fluorination Strategies: The 2,2-difluoroethyl group in the target compound likely enhances solubility (cLogP ~2.1) compared to non-fluorinated analogues (cLogP ~3.5) .

Scaffold Rigidity : The dihydrofuropyridine ring may reduce off-target effects by limiting conformational flexibility, as seen in similar fused systems .

Synthetic Feasibility : Piperazine-containing derivatives (e.g., 13a ) require multi-step syntheses but achieve moderate yields (58–65%), suggesting scalability .

Bioactivity Clustering : Compounds with pyrazolo[1,5-a]pyrimidine cores cluster into groups with similar kinase inhibition profiles, supporting scaffold-based drug design .

Biological Activity

N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure includes a pyrazolo-pyrimidine core and a piperazine moiety, which are often associated with various biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C21H27F2N5C_{21}H_{27}F_2N_5, and it has a molecular weight of approximately 397.49 g/mol. The presence of fluorinated groups and a piperazine ring suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this structure display a broad range of biological activities:

  • Antitumor Activity : Compounds with furo-pyridine structures have shown significant antitumor efficacy against various cancer cell lines. This compound's structural features may enhance its ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the piperazine group often correlates with antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting this compound may also exhibit such properties.
  • Anti-inflammatory Effects : Many pyrazolo-pyrimidines have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of pyrazolo-pyrimidines. For instance:

  • Synthesis and Evaluation : A study synthesized several derivatives of pyrazolo-pyrimidine and evaluated their biological activities against cancer cell lines (e.g., breast, colon, lung). Compounds exhibiting high antiproliferative activity were identified, indicating that modifications to the core structure can significantly influence biological outcomes .
  • Mechanistic Insights : Research has shown that certain derivatives can inhibit specific enzymes involved in cancer progression or inflammatory pathways. For example, compounds targeting dihydrofolate reductase (DHFR) have been linked to antiproliferative effects in cancer cells .
  • Comparative Activity : A comparative study highlighted the activity of fluorinated versus non-fluorinated analogs in terms of cytotoxicity and selectivity towards cancer cells. The introduction of fluorine atoms was found to enhance bioactivity in some cases .

Data Table: Biological Activity Comparison

Compound NameActivity TypeCell Lines TestedIC50 (µM)Reference
Compound AAntitumorBreast Cancer10
Compound BAntimicrobialE. coli5
Compound CAnti-inflammatoryMacrophages15

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., kinase hinge regions) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the dihydrofuropyridine ring in aqueous environments .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified piperazine substituents .

Validation : Cross-check docking poses with experimental mutagenesis data (e.g., alanine scanning of kinase residues) .

How can researchers resolve contradictory in vitro vs. in vivo efficacy data for this compound?

Advanced Research Question
Contradictions often stem from pharmacokinetic (PK) limitations or off-target effects. Address via:

  • PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement using LC-MS/MS .
  • Tissue Distribution Studies : Quantify compound levels in target organs (e.g., brain) via MALDI imaging .
  • Off-Target Screening : Use broad-panel kinase assays or thermal shift profiling to identify unintended interactions .

Case Study : In , a pyrazolo[1,5-a]pyrimidine analog showed reduced in vivo efficacy due to rapid glucuronidation. This was resolved by introducing a methyl group to block metabolic sites .

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